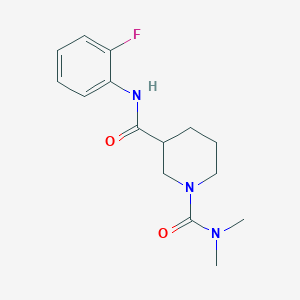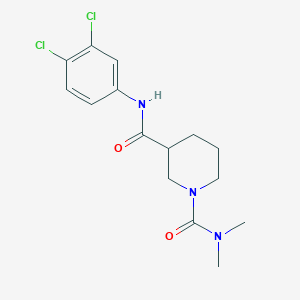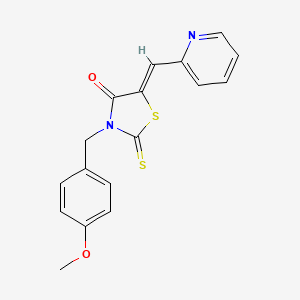![molecular formula C15H20N2O3 B5439070 N-{2-[(propylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B5439070.png)
N-{2-[(propylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(propylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide, also known as PTC-209, is a small molecule inhibitor of BMI-1, a protein that plays a crucial role in the regulation of stem cell self-renewal and differentiation. The inhibition of BMI-1 by PTC-209 has been shown to have potential therapeutic applications in the treatment of cancer and other diseases related to abnormal stem cell function.
Mecanismo De Acción
N-{2-[(propylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide inhibits the function of BMI-1, a protein that plays a crucial role in the regulation of stem cell self-renewal and differentiation. BMI-1 is overexpressed in many types of cancer and is associated with poor prognosis and resistance to chemotherapy and radiation therapy. By inhibiting BMI-1, this compound can reduce the self-renewal of cancer stem cells and sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have specific biochemical and physiological effects on cancer cells and stem cells. In cancer cells, this compound inhibits the self-renewal of cancer stem cells and sensitizes cancer cells to chemotherapy and radiation therapy. In stem cells, this compound inhibits the self-renewal and promotes the differentiation of stem cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-{2-[(propylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide in lab experiments include its specificity for BMI-1 inhibition, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its potential therapeutic applications in the treatment of cancer and other diseases related to abnormal stem cell function. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
For research on N-{2-[(propylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide include further preclinical studies to determine its optimal dosage and administration, as well as clinical trials to evaluate its safety and efficacy in humans. Other potential future directions for research on this compound include its use in combination with other cancer therapies and its potential applications in the treatment of other diseases related to abnormal stem cell function.
Métodos De Síntesis
The synthesis of N-{2-[(propylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide involves several steps, including the reaction of 2-aminobenzophenone with propyl isocyanate to form N-(2-propylcarbamoyl)benzophenone, which is then reacted with furan-2-carboxylic acid to yield this compound. The synthesis of this compound has been described in detail in several research articles.
Aplicaciones Científicas De Investigación
N-{2-[(propylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. In preclinical studies, this compound has been shown to inhibit the self-renewal of cancer stem cells and sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to have potential applications in the treatment of other diseases related to abnormal stem cell function, such as sickle cell disease and thalassemia.
Propiedades
IUPAC Name |
N-[2-(propylcarbamoyl)phenyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-9-16-14(18)11-6-3-4-7-12(11)17-15(19)13-8-5-10-20-13/h3-4,6-7,13H,2,5,8-10H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWCZODURIHSHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5439016.png)
![1-[(dimethylamino)sulfonyl]-N-(2-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5439018.png)

![2-(4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5439027.png)
![N-ethyl-N-[(3-{[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5439038.png)
![N-benzyl-7-(cyclobutylcarbonyl)-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5439043.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,3-dimethyl-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5439049.png)

![methyl 2-(3-bromo-4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5439052.png)
![5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-4-isopropyl-1,2,3-thiadiazole](/img/structure/B5439053.png)

![3-{[(4-fluorophenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5439061.png)